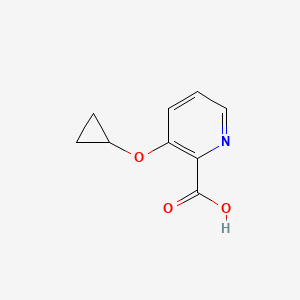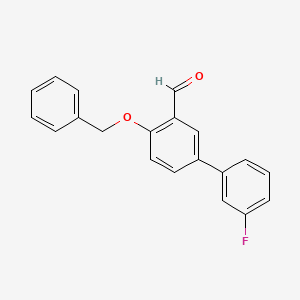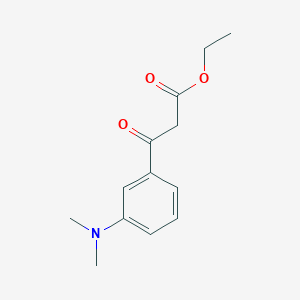
Tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate is an organic compound with the molecular formula C11H12BrFO3 It is a derivative of benzoic acid, featuring a tert-butyl ester group, a bromine atom at the 3-position, a fluorine atom at the 6-position, and a hydroxyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate typically involves the esterification of 3-bromo-6-fluoro-2-hydroxybenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide can be used in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out with sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate in aqueous solution or chromium trioxide in acetic acid are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.
Ester Hydrolysis: The major product is 3-bromo-6-fluoro-2-hydroxybenzoic acid.
Oxidation: The major product is 3-bromo-6-fluoro-2-oxo-benzoate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target enzyme or receptor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 3-bromo-6-fluoro-2-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxyl group.
Tert-butyl 3-chloro-6-fluoro-2-hydroxybenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Tert-butyl 3-bromo-6-chloro-2-hydroxybenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
Tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate is unique due to the specific combination of substituents on the benzoate ring. The presence of both bromine and fluorine atoms, along with the hydroxyl group, imparts distinct chemical properties that can be exploited in various synthetic and medicinal applications. The tert-butyl ester group also provides steric protection, making the compound more stable under certain reaction conditions.
Eigenschaften
Molekularformel |
C11H12BrFO3 |
|---|---|
Molekulargewicht |
291.11 g/mol |
IUPAC-Name |
tert-butyl 3-bromo-6-fluoro-2-hydroxybenzoate |
InChI |
InChI=1S/C11H12BrFO3/c1-11(2,3)16-10(15)8-7(13)5-4-6(12)9(8)14/h4-5,14H,1-3H3 |
InChI-Schlüssel |
UZOYPJDQRKPFIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1O)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


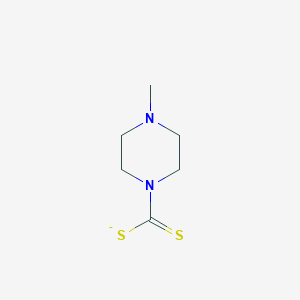
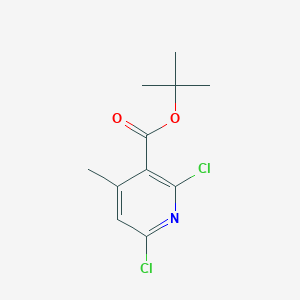

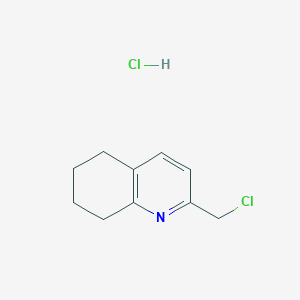
![(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane](/img/structure/B13920176.png)
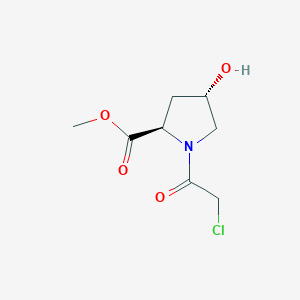
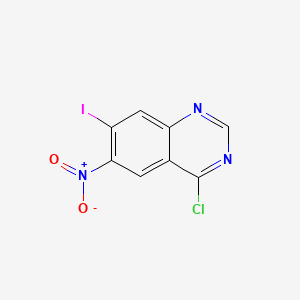
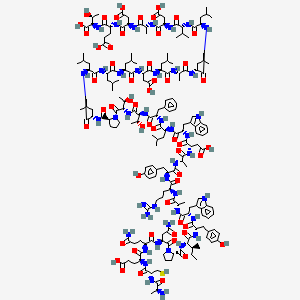
![Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)
![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)

